(7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound with a unique structure that combines a pyridine ring, a trimethoxyphenyl group, and a thiazolo-triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include pyridine derivatives, trimethoxybenzaldehyde, and thiazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic synthesis reactions.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another compound with a triazolo-pyrimidine core.
Uniqueness
(7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or other triazolo-pyrimidine derivatives.
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(7Z)-7-(pyridin-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H20N4O4S/c1-26-15-9-14(10-16(27-2)18(15)28-3)23-11-22-20-24(12-23)19(25)17(29-20)8-13-6-4-5-7-21-13/h4-10H,11-12H2,1-3H3/b17-8- |
InChI Key |
MFCPOAYMWYJMOX-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=N4)/S3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=N4)S3 |
Origin of Product |
United States |
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